molecular formula C12H7ClFN3 B1402276 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole CAS No. 1372092-49-3

5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B1402276
CAS No.: 1372092-49-3
M. Wt: 247.65 g/mol
InChI Key: TZDFJOPDJUSIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both a benzimidazole and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 6-fluoropyridine-3-carboxylic acid.

    Formation of Benzimidazole Ring: The 5-chloro-2-nitroaniline undergoes a cyclization reaction with a suitable reagent like polyphosphoric acid to form the benzimidazole ring.

    Coupling Reaction: The benzimidazole intermediate is then coupled with 6-fluoropyridine-3-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for anti-cancer, anti-inflammatory, and anti-microbial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in disease pathways. The fluoropyridine moiety enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyrimidine
  • 5-chloro-2-(4-fluorophenyl)-1H-benzo[d]imidazole
  • 6-chloro-2-(3-fluoropyridin-4-yl)-1H-benzo[d]imidazole

Uniqueness

5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of benzimidazole and fluoropyridine moieties enhances its potential as a versatile compound in various applications.

Biological Activity

5-Chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a chlorine atom and a fluorinated pyridine moiety. Its molecular formula is C11_{11}H7_7ClF1_{1}N3_{3} with a molecular weight of approximately 239.65 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL . These compounds have been shown to inhibit biofilm formation, which is crucial for combating persistent infections.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
This compoundS. aureus< 1High
E. coli< 10Moderate
C. albicans< 5High

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. For instance, one derivative showed over 95% inhibition on the MCF-7 cell line, indicating strong antiproliferative activity .

The anticancer activity is often attributed to the ability of these compounds to induce oxidative stress within cancer cells, leading to apoptosis. The involvement of reactive oxygen species (ROS) in mediating cell death has been confirmed through various assays . Additionally, molecular docking studies suggest that these compounds may interact with key proteins involved in cell cycle regulation and apoptosis pathways.

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzimidazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These activities are essential for developing therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new benzimidazole derivatives:

  • Antimicrobial Study : A series of synthesized benzimidazoles were tested against multiple pathogens, revealing a high level of activity against resistant strains such as MRSA .
  • Anticancer Research : A study reported that specific benzimidazole derivatives could inhibit tumor growth in vivo, supporting their potential as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have elucidated potential binding sites for these compounds on target proteins such as FtsZ and pyruvate kinase, which are critical for bacterial cell division and metabolism .

Properties

IUPAC Name

6-chloro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFJOPDJUSIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.